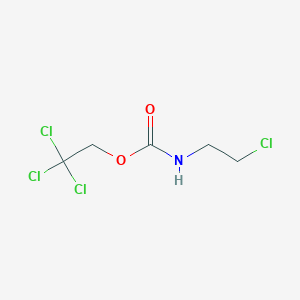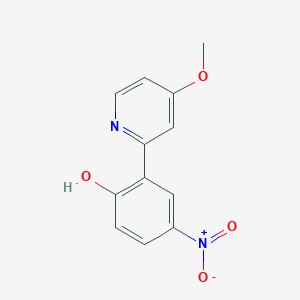
2-Amino-6-methoxy-4-pyrimidinemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-methoxy-4-pyrimidinemethanamine is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 4-position and a methoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-4-pyrimidinemethanamine typically involves multi-step organic reactions. One common method starts with the preparation of a pyrimidine precursor, which is then functionalized to introduce the aminomethyl and methoxy groups. For instance, a common route involves the reaction of 2,4,6-trichloropyrimidine with methanol to introduce the methoxy group, followed by nucleophilic substitution with an aminomethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-methoxy-4-pyrimidinemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-Amino-6-methoxy-4-pyrimidinemethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-6-methoxy-4-pyrimidinemethanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)-6-methoxypyrimidine: Lacks the amine group at the 2-position.
4-(Aminomethyl)-2-methoxypyrimidine: Has the methoxy group at the 2-position instead of the 6-position.
4-(Aminomethyl)-6-hydroxypyrimidine: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-Amino-6-methoxy-4-pyrimidinemethanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1108723-90-5 |
|---|---|
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-(aminomethyl)-6-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C6H10N4O/c1-11-5-2-4(3-7)9-6(8)10-5/h2H,3,7H2,1H3,(H2,8,9,10) |
Clé InChI |
QZTAPMFBKDDOHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=C1)CN)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,5-dibromophenyl)methyl]cyclopropanamine](/img/structure/B8281965.png)


![5-Amino-7-chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine](/img/structure/B8281987.png)










